![molecular formula C11H10N2O3 B1408407 methyl 2-acetyl-2H-indazole-6-carboxylate CAS No. 1858255-36-3](/img/structure/B1408407.png)
methyl 2-acetyl-2H-indazole-6-carboxylate
Overview
Description
Methyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 2H-indazoles, which includes this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 218.21 .Scientific Research Applications
Chemical Structure and Synthesis
Methyl 2-acetyl-2H-indazole-6-carboxylate is closely related to various N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Studies have explored the synthesis, structure, and properties of these compounds, revealing insights into their chemical behavior and potential applications. The acetylation process, for instance, has been studied in detail, providing valuable information on the regioselectivity and outcome of the reactions involved (Dzygiel et al., 2004).
Energetic and Structural Analysis
Research has also been conducted on the enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester. These studies, which involve experimental determinations using calorimetry and thermogravimetry, offer insights into the energetic and structural influence of functional groups like carbonyl and acetate on these compounds (Orozco-Guareño et al., 2019).
Crystal Structure and Physical Properties
The synthesis and crystal structure determination of related compounds, such as methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate, have been studied to understand their conformation and physical characteristics. X-ray crystal analysis plays a crucial role in determining the structure and potential applications of these compounds (Metz et al., 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Mechanism of Action
Target of Action
Methyl 2-acetyl-2H-indazole-6-carboxylate is a compound that belongs to the indazole family . Indazole compounds have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of indazole compounds, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation could result in changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving CHK1, CHK2, and SGK kinases . These kinases are involved in various cellular processes, including cell cycle regulation and cell volume regulation . The downstream effects of these pathways could include changes in cell proliferation, cell survival, and cell volume .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways . Potential effects could include changes in cell proliferation, cell survival, and cell volume .
properties
IUPAC Name |
methyl 2-acetylindazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEROEYGXAJDMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=CC(=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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